molecular formula C23H25NO8 B15124715 4'-O-Desmethyl-3-O-acetylpapaveroxine

4'-O-Desmethyl-3-O-acetylpapaveroxine

Cat. No.: B15124715
M. Wt: 443.4 g/mol
InChI Key: XKBBRFAPWMBHPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-Desmethyl-3-O-acetylpapaveroxine involves multiple steps, starting from simpler benzylisoquinoline precursors. The key steps include:

Industrial Production Methods

The production methods would typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-O-Desmethyl-3-O-acetylpapaveroxine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4’-O-Desmethyl-3-O-acetylpapaveroxine, which can be further utilized in the synthesis of noscapine and related compounds .

Scientific Research Applications

4’-O-Desmethyl-3-O-acetylpapaveroxine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-O-Desmethyl-3-O-acetylpapaveroxine is unique due to its specific role as an intermediate in the biosynthesis of noscapine. Its structure and reactivity make it a crucial compound for studying the biosynthetic pathways of benzylisoquinoline alkaloids .

Biological Activity

4'-O-Desmethyl-3-O-acetylpapaveroxine is a compound derived from the opium poppy (Papaver somniferum), belonging to the class of alkaloids known as secoberberines. This compound has garnered attention for its potential biological activities, primarily due to its structural similarities with other well-studied alkaloids such as noscapine and scoulerine. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with related compounds, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features unique functional groups, including methoxy and acetyl moieties, which are pivotal for its biological properties. The compound can be synthesized through both natural extraction from opium poppy and synthetic methods involving enzymatic processes facilitated by cytochrome P450 enzymes.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Microtubule Dynamics : Similar to noscapine, it is hypothesized that this compound interferes with microtubule assembly and stability, which is crucial for cell division and intracellular transport.
  • Apoptosis Pathways : Preliminary studies suggest that it may influence apoptotic pathways, potentially enhancing programmed cell death in cancer cells .

Comparative Analysis with Related Alkaloids

The following table summarizes the structural features and unique properties of this compound compared to other related alkaloids:

Compound NameStructural FeaturesUnique Properties
This compound Methoxy and acetyl groupsPotential anticancer activity; influences microtubule dynamics
Noscapine Contains a methoxy groupKnown for anticancer properties; inhibits microtubule dynamics
Scoulerine Hydroxylated derivativeExhibits antimicrobial activity; precursor in biosynthetic pathways
Canadine Methylated derivativeExhibits analgesic properties; less studied than noscapine
Berberine Quaternary ammonium structureBroad-spectrum antimicrobial activity; used in traditional medicine

The unique combination of functional groups in this compound may confer distinct biological activities that are not present in its analogs. Ongoing research is essential to elucidate these differences further .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Properties : Preliminary findings suggest potential antimicrobial activity against certain bacterial strains, indicating that this compound may have therapeutic applications beyond oncology .
  • Biosynthetic Pathways : Research into the biosynthetic pathways of related compounds has provided insights into the enzymatic processes involved in the formation of this compound. Understanding these pathways can enhance the potential for synthetic biology applications in drug development .

Properties

Molecular Formula

C23H25NO8

Molecular Weight

443.4 g/mol

IUPAC Name

[(2-formyl-3,4-dimethoxyphenyl)-(4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate

InChI

InChI=1S/C23H25NO8/c1-12(26)32-22(14-5-6-16(28-3)21(29-4)15(14)10-25)19-18-13(7-8-24(19)2)9-17-23(20(18)27)31-11-30-17/h5-6,9-10,19,22,27H,7-8,11H2,1-4H3

InChI Key

XKBBRFAPWMBHPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)O)C4=C(C(=C(C=C4)OC)OC)C=O

Origin of Product

United States

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